What are the chemical properties of dipropylene glycol methyl ether acetate?
What are the chemical properties of dipropylene glycol methyl ether acetate?
An In-Depth Technical Guide to the Chemical Properties of Dipropylene Glycol Methyl Ether Acetate
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds to solve complex challenges in research and development. Dipropylene Glycol Methyl Ether Acetate (DPGMEA) is a solvent I have frequently encountered, valued for its unique balance of properties that make it indispensable in formulations ranging from high-performance coatings to advanced topical drug delivery systems. This guide is not merely a recitation of data; it is a synthesis of established scientific knowledge and field-proven insights. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of DPGMEA, explaining not just the "what" but the "why" behind its behavior and applications. Every piece of information is grounded in authoritative sources to ensure the highest degree of technical accuracy and trustworthiness, empowering you to leverage this versatile solvent with confidence and precision.
Introduction and Molecular Identity
Dipropylene Glycol Methyl Ether Acetate, commonly referred to as DPMA or DPGMEA, is a high-performance organic solvent belonging to the P-series glycol ether acetate family.[1] It is a colorless, combustible liquid characterized by a mild, sweet, ester-like odor.[2] A critical aspect of DPGMEA for any scientific application is understanding that it is not a single chemical entity but a commercially supplied mixture of isomers.[1][3] This isomeric nature contributes to its broad solvency and versatile performance characteristics.[1]
Its primary value lies in its moderate evaporation rate, excellent solvency for a wide variety of resins, low viscosity, and good coalescing ability. These attributes have made it a preferred solvent in industries requiring high-performance finishes and stable formulations, including coatings, printing inks, cleaners, and cosmetics.[4][5] For drug development professionals, its use as a formula stabilizer and its ability to improve skin penetration for topically applied active ingredients are of particular interest.[6]
Key Identifiers:
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CAS Number: 88917-22-0[1]
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Molecular Formula: C₉H₁₈O₄[1]
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Common Synonyms: DPMA, Glycol Ether DPM Acetate, Arcosolv DPMA, Dowanol DPMA, 1-(3-methoxypropoxy)propyl acetate[2][7]
Physicochemical Properties: A Quantitative Overview
The utility of a solvent is defined by its physical and chemical properties. DPGMEA possesses a unique combination of characteristics that make it a superior choice for many applications. For instance, its high flash point classifies it as a combustible rather than flammable liquid, simplifying handling, storage, and shipping logistics. Its low viscosity is beneficial for controlling the rheology of formulations.
The following table summarizes the key quantitative properties of DPGMEA, providing a clear reference for formulation and experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 190.24 g/mol | [1][4] |
| Physical State | Colorless Liquid | [1] |
| Boiling Point | 200-209 °C (392-408 °F) | [1][4][6] |
| Freezing/Melting Point | -25 °C (-13 °F) | [4] |
| Flash Point (Closed Cup) | 86-87.5 °C (187-189.5 °F) | [1][4] |
| Density | 0.97-0.98 g/cm³ at 20-25 °C | [1][4][6] |
| Vapor Pressure | 0.08 - 0.12 mmHg (10.4 Pa) at 20 °C | [1][4] |
| Vapor Density (air = 1) | 6.56 - 6.6 | [4] |
| Viscosity | 1.7 mPa·s (or cP) at 25 °C | [1] |
| Solubility in Water | 16 g/100 mL (Good) | [1][4] |
| Refractive Index | ~1.417 at 20 °C | [1][6] |
| Surface Tension | 27.3 dynes/cm at 20-25 °C | [1] |
| Autoignition Temperature | 285 °C (545 °F) | [1][4] |
| Explosive Limits in Air | 1.21% (Lower), 5.35% (Upper) | [1][4] |
Molecular Structure and Isomerism
Understanding the isomeric composition of commercial DPGMEA is fundamental to appreciating its chemical behavior. The compound is synthesized from dipropylene glycol monomethyl ether (DPM), which itself is a mixture of isomers. Consequently, the final acetate product consists of four primary isomers.[3]
The presence of these isomers broadens the solvency range of DPGMEA and influences its physical properties, such as its boiling range rather than a single boiling point. The acetate group is a key functional feature; it eliminates the reactive hydroxyl hydrogen found in its parent glycol ether (DPM), making DPGMEA an excellent solvent choice for proton-sensitive systems like urethanes.
Caption: Conceptual representation of the isomeric diversity in commercial DPGMEA.
Chemical Reactivity, Stability, and In Vivo Behavior
Stability and Incompatibility: DPGMEA is stable under normal storage and handling conditions.[8][9] It should be stored in a cool, well-ventilated area away from direct sunlight and ignition sources.[8][10] The primary chemical incompatibilities are with strong oxidizing agents, strong acids, and strong bases, which can cause decomposition.[11][12] Under fire conditions, it emits toxic fumes of carbon oxides.[11] The acetate group prevents the formation of peroxides, a risk associated with some other glycol ethers.
Hydrolysis: A Key Metabolic Pathway: For professionals in drug development and toxicology, the most significant chemical reaction is its hydrolysis. In vivo, DPGMEA is rapidly hydrolyzed by esterase enzymes into dipropylene glycol methyl ether (DPM) and acetic acid.[6][13]
This rapid biotransformation is crucial because it means the systemic in vivo effects of DPGMEA are expected to be the same as those of DPM.[3][6] Toxicological assessments often leverage data from DPM through a "read-across" approach.[3][13] The low systemic toxicity of DPGMEA can be attributed to this rapid hydrolysis into DPM, which itself has a low toxicity profile, and acetate, which is a natural bodily constituent.[3][14]
Synthesis and Analytical Methodologies
A thorough understanding of how a compound is produced and how it is measured is essential for its effective and safe use.
Industrial Synthesis: Esterification
The commercial production of DPGMEA is primarily achieved through the esterification of dipropylene glycol monomethyl ether (DPM) with acetic acid.[15][16] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or, in more modern continuous processes, a solid acid catalyst like an ion-exchange resin.[15][16] The use of a solid catalyst simplifies the process, enhances efficiency, and reduces waste.[16]
Caption: Continuous synthesis workflow for DPGMEA production via esterification.
Experimental Protocol: Continuous Esterification This protocol is conceptualized from industrial processes described in patent literature.[16]
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Reactant Preparation: Prepare a molar ratio mixture of dipropylene glycol monomethyl ether (DPM) and acetic acid (e.g., 1:1 to 1.5:1).
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Preheating: Preheat the reactant mixture to the desired reaction temperature (e.g., 95-110 °C).
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Catalytic Reaction: Continuously feed the preheated mixture into a fixed-bed reactor containing a solid acid catalyst (e.g., macroporous polystyrene sulfonic acid type cation exchange resin).
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Water Removal: The output from the reactor flows into a distillation column. Water produced during the esterification is continuously removed via azeotropic distillation with an entrainer (e.g., benzene or cyclohexane). This critical step drives the reaction equilibrium towards the product.
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Purification: The crude product from the distillation column undergoes rectification (fractional distillation) to separate the pure DPGMEA from unreacted DPM and acetic acid.
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Recycling: The recovered unreacted starting materials are recycled back into the initial feed stream to improve overall process efficiency.
Analytical Characterization: Gas Chromatography
Gas chromatography (GC) is the standard method for the analysis and quantification of DPGMEA and its isomers.[17][18][19] Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used as detectors, with MS providing definitive identification of the isomers.[19][20]
Sources
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- 3. ec.europa.eu [ec.europa.eu]
- 4. Dipropylene glycol methyl ether acetate | C9H18O4 | CID 9815489 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Di(propylene glycol) methyl ether acetate | 88917-22-0 [chemicalbook.com]
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- 16. CN101863761A - Method for preparing dipropylene glycol methyl ether acetate - Google Patents [patents.google.com]
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